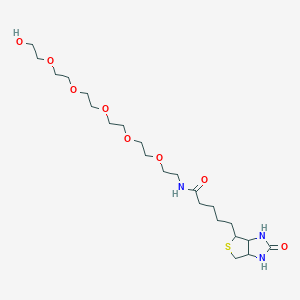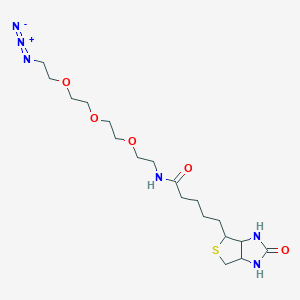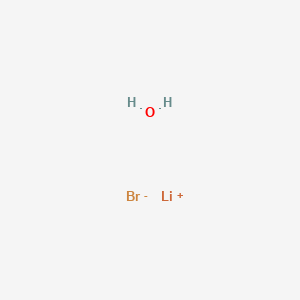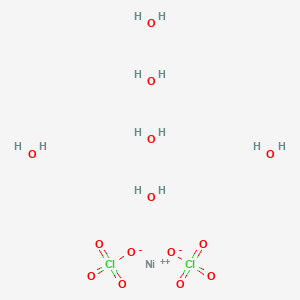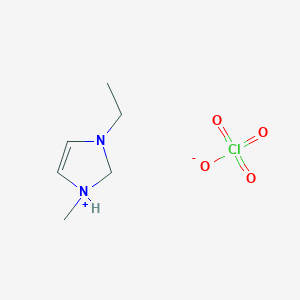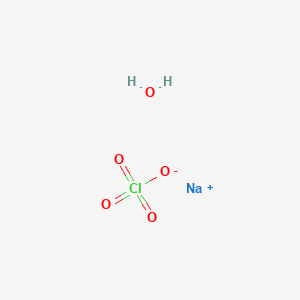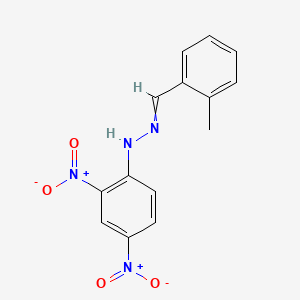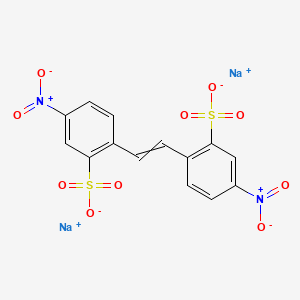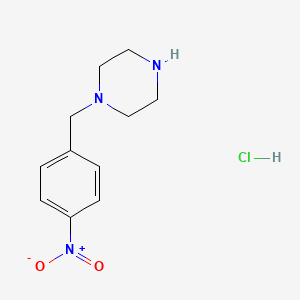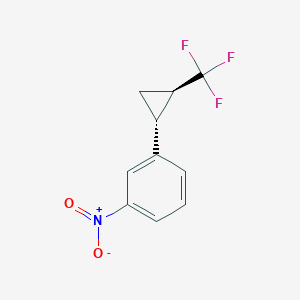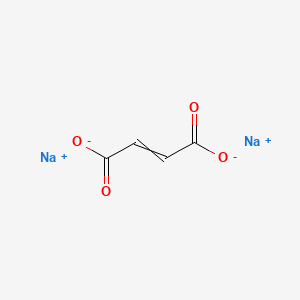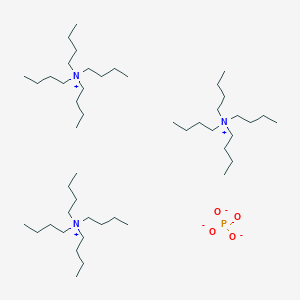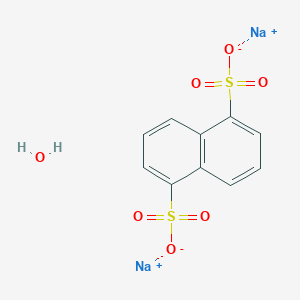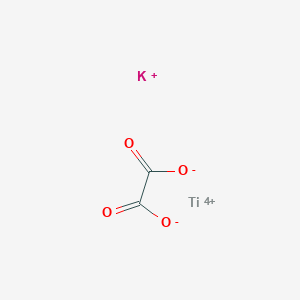
Potassium;oxalate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;oxalate;titanium(4+), also known as potassium titanium oxalate, is a chemical compound with the formula K2TiO(C2O4)2. It is a white crystalline solid that is soluble in water. This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;oxalate;titanium(4+) can be synthesized through the reaction of titanium dioxide (TiO2) with oxalic acid (H2C2O4) and potassium hydroxide (KOH). The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. The general reaction is as follows:
TiO2+2H2C2O4+2KOH→K2TiO(C2O4)2+2H2O
Industrial Production Methods
In industrial settings, the production of potassium;oxalate;titanium(4+) involves similar chemical reactions but on a larger scale. The process includes the dissolution of titanium dioxide in oxalic acid, followed by the addition of potassium hydroxide. The mixture is then heated to facilitate the reaction and the resulting product is crystallized and purified.
Chemical Reactions Analysis
Types of Reactions
Potassium;oxalate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and carbon dioxide.
Reduction: It can be reduced to form lower oxidation states of titanium.
Substitution: It can undergo ligand exchange reactions with other oxalate or metal complexes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst.
Substitution: Other metal oxalates or complexing agents in aqueous solutions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and carbon dioxide (CO2).
Reduction: Lower oxidation states of titanium compounds.
Substitution: Various metal oxalate complexes.
Scientific Research Applications
Potassium;oxalate;titanium(4+) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based materials and catalysts.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of pigments, coatings, and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which potassium;oxalate;titanium(4+) exerts its effects involves the interaction of titanium ions with biological molecules. Titanium ions can bind to proteins and enzymes, altering their structure and function. This interaction can inhibit enzyme activity and disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) oxide (TiO2): A common titanium compound used in pigments and photocatalysis.
Potassium ferrioxalate (K3[Fe(C2O4)3]): A similar oxalate complex used in photochemical studies.
Titanium(IV) chloride (TiCl4): Used in the production of titanium metal and as a catalyst.
Uniqueness
Potassium;oxalate;titanium(4+) is unique due to its specific combination of titanium and oxalate ions, which imparts distinct chemical and physical properties. Its solubility in water and ability to form stable complexes make it valuable in various applications .
Properties
IUPAC Name |
potassium;oxalate;titanium(4+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.K.Ti/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;+1;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDOORYZQSEMGM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[K+].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2KO4Ti+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
